REACTION_CXSMILES
|
[F:1][B-:2]([F:5])([F:4])[F:3].[CH3:6][O+](C)C.[CH3:10][N:11]1[CH:15]=[CH:14][N:13]=[CH:12]1>ClCCCl>[F:1][B-:2]([F:5])([F:4])[F:3].[CH3:10][N+:11]1[CH:15]=[CH:14][N:13]([CH3:6])[CH:12]=1 |f:0.1,4.5|
|
Name
|
|
Quantity
|
3.9 g
|
Type
|
reactant
|
Smiles
|
F[B-](F)(F)F.C[O+](C)C
|
Name
|
|
Quantity
|
2.1 mL
|
Type
|
reactant
|
Smiles
|
CN1C=NC=C1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
ClCCCl
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
ClCCCl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 4 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A salt was formed (lower phase) which
|
Type
|
CUSTOM
|
Details
|
was separated
|
Type
|
CUSTOM
|
Details
|
by decanting
|
Type
|
CUSTOM
|
Details
|
The remaining solvent was evaporated off under vacuum
|
Type
|
CUSTOM
|
Details
|
A colorless liquid was obtained
|
Reaction Time |
4 h |
Name
|
|
Type
|
|
Smiles
|
F[B-](F)(F)F.C[N+]1=CN(C=C1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |